

spectroscopic data of 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride

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Compound of Interest

Compound Name: 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride

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An In-Depth Technical Guide to the Spectroscopic Characterization of **1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data expected for **1,9-Diazaspiro[5.5]undecan-2-one hydrochloride**, a key heterocyclic scaffold in modern drug discovery. As researchers and drug development professionals, a thorough understanding of the structural and electronic properties of such molecules is paramount. The 1,9-diazaspiro[5.5]undecane core is a privileged structure, appearing in compounds investigated for a range of therapeutic applications, including the treatment of obesity, pain, and various disorders of the immune and cardiovascular systems.^[1] This document is structured to provide not just data, but a deep-seated rationale for the experimental choices and data interpretation, reflecting a field-proven approach to structural elucidation.

The core of our investigation is the unique spirocyclic system, where two piperidine-derived rings are fused at a single quaternary carbon. This arrangement introduces significant conformational rigidity and three-dimensionality, which are desirable traits in drug candidates but also introduce complexity in spectroscopic analysis.^{[2][3]} The presence of a lactam moiety and a hydrochloride salt further influences the spectroscopic signature. This guide will deconstruct the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering a

predictive and instructional framework for scientists working with this compound or its analogues.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. **1,9-Diazaspiro[5.5]undecan-2-one hydrochloride** possesses a unique architecture that dictates its spectroscopic behavior. The atom numbering provided in the diagram below will be used throughout this guide for unambiguous assignment of spectral signals.

Caption: Structure of **1,9-Diazaspiro[5.5]undecan-2-one hydrochloride**.

Key structural features to consider:

- Spiro Center (C5): A quaternary carbon, which will be a key signal in ^{13}C NMR and silent in ^1H NMR.
- Lactam Ring: A six-membered ring containing an amide functional group (N1-C2=O).
- Piperidine Ring: The second ring containing the secondary amine, which is protonated to form the hydrochloride salt (N9).
- Chirality: Although not explicitly indicated, C5 is a spirocyclic center, and depending on substitution, such molecules can be chiral. For this parent compound, it is achiral.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For **1,9-Diazaspiro[5.5]undecan-2-one hydrochloride**, it will provide information on the number of different types of protons, their electronic environment, and their spatial relationships.

Experimental Protocol: A Self-Validating System

- Sample Preparation:

- Weigh approximately 5-10 mg of **1,9-Diazaspiro[5.5]undecan-2-one hydrochloride**.
- Causality: Due to the hydrochloride salt, the compound is expected to have high polarity and good solubility in polar, protic solvents. Deuterated water (D_2O) or deuterated methanol (CD_3OD) are excellent initial choices. $DMSO-d_6$ is another option, which would allow for the observation of exchangeable N-H protons.
- Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), although for polar solvents like D_2O , a water-soluble standard like DSS or TSP is required.

- Data Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex multiplets expected from the methylene protons in the rings.
 - The spectral width should be set from approximately -1 to 14 ppm to ensure all signals, including potentially broad N-H protons, are captured.
 - A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

Predicted Spectral Data and Interpretation

The rigid, non-planar nature of the two rings means that many methylene protons (CH_2) that might appear equivalent in a rapidly flexing system are diastereotopic, meaning they will have different chemical shifts and will couple to each other.

Proton Assignment	Predicted δ (ppm)	Predicted Multiplicity	Integration	Rationale for Assignment
N1-H	8.0 - 8.5	Broad singlet (br s)	1H	Amide protons are deshielded and often broad due to quadrupole coupling with ^{14}N and potential hydrogen bonding. In D_2O , this signal will exchange and disappear.
N9- H_2^+	9.0 - 9.5	Broad singlet (br s)	2H	Protons on a positively charged nitrogen are significantly deshielded. Broadness is due to exchange and quadrupole effects. This signal will also disappear in D_2O .
C3- H_2	3.2 - 3.4	Triplet (t) or multiplet (m)	2H	These protons are adjacent to the carbonyl group, which is electron-withdrawing, causing a downfield shift.

C4-H ₂	1.8 - 2.0	Multiplet (m)	2H	Standard aliphatic methylene protons, expected in the typical range.
C6, C8, C7, C10-H ₂	2.8 - 3.5 & 1.6 - 1.9	Complex multiplets (m)	8H total	<p>These four methylene groups on the second piperidine ring will be highly complex. The protons adjacent to N9⁺ (C7, C8) will be shifted downfield due to the inductive effect of the positive charge. The conformational rigidity will likely make all eight protons magnetically non-equivalent, leading to a complex, overlapping series of multiplets.</p>

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton of the molecule. A standard proton-decoupled spectrum will show a single peak for each unique carbon atom.

Experimental Protocol

- Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is typically used for ¹³C NMR to compensate for the low natural abundance of the ¹³C isotope. The same solvents as for ¹H NMR can be used.
- Data Acquisition:
 - Acquire on a spectrometer with a minimum field strength of 100 MHz (for a 400 MHz ¹H instrument).
 - A standard broadband proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
 - A wider spectral width (0-200 ppm) is necessary.
 - A longer acquisition time and a higher number of scans are required compared to ¹H NMR.

Predicted Spectral Data and Interpretation

Carbon Assignment	Predicted δ (ppm)	Rationale for Assignment
C2	170 - 175	The carbonyl carbon of the lactam is highly deshielded due to the double bond to the electronegative oxygen atom. This is a highly characteristic signal.
C5	55 - 65	The spiro carbon is a quaternary, sp^3 -hybridized carbon. Its chemical shift is influenced by the two rings it connects. This is another key structural marker.
C7, C8	40 - 50	Carbons adjacent to the protonated nitrogen ($N9^+$) are deshielded due to the inductive effect of the positive charge.
C3	35 - 45	The methylene carbon adjacent to the lactam carbonyl.
C4, C6, C10	20 - 35	These are standard aliphatic sp^3 -hybridized methylene carbons, expected to appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol

- Sample Preparation:

- For Solid Samples (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Causality: This method provides a high-quality spectrum by minimizing scattering, but requires careful preparation to avoid moisture contamination.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a much faster method and requires minimal sample preparation.
- Data Acquisition: Record the spectrum, typically from 4000 to 400 cm^{-1} .

Expected Data and Interpretation

Vibrational Mode	Expected Frequency (cm^{-1})	Significance
N-H Stretch (Amine Salt)	2500 - 3200 (broad)	The broad and complex absorption in this region is highly characteristic of a secondary amine salt (R_2NH_2^+).
N-H Stretch (Amide)	3200 - 3400	The N-H stretch of the lactam amide.
C-H Stretch (Aliphatic)	2850 - 3000	C-H stretching vibrations of the methylene groups in the rings.
C=O Stretch (Lactam)	1640 - 1680	This is a strong, sharp absorption and is a definitive indicator of the cyclic amide (lactam) functional group. Its position can be sensitive to ring strain.
N-H Bend	1550 - 1640	Bending vibrations from both the amide and the amine salt.
C-N Stretch	1100 - 1300	C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For a polar, pre-charged species like a hydrochloride salt, electrospray ionization (ESI) is the technique of choice.

Experimental Protocol

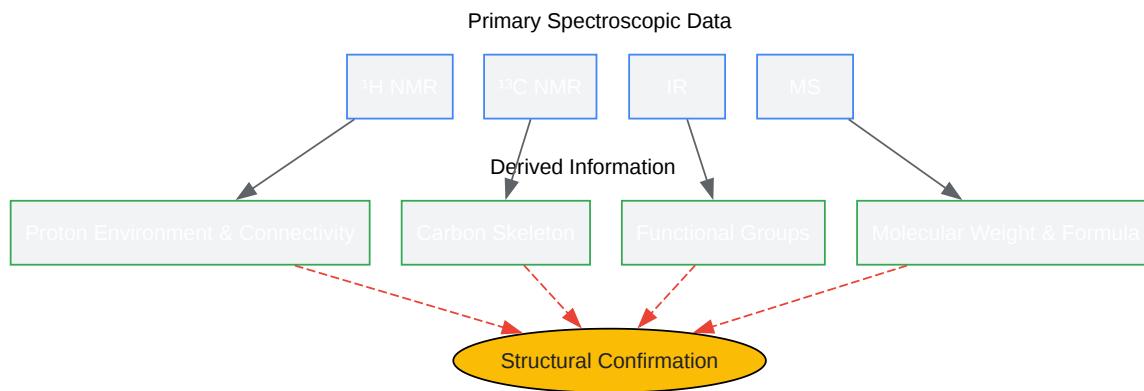
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.
- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in positive ion mode. Causality: The molecule contains basic nitrogen atoms that readily accept a proton. The hydrochloride salt will dissociate in solution, and the free base will be detected, typically as the protonated species $[M+H]^+$.
 - High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula.

Expected Data and Interpretation

- Molecular Formula (Free Base): $C_9H_{16}N_2O$
- Molecular Weight (Free Base): 168.24 g/mol
- Expected Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule of the free base, $[M+H]^+$.
- Predicted m/z: 169.1335 (for $[C_9H_{17}N_2O]^+$). An HRMS measurement confirming this exact mass to within a few ppm would provide unambiguous confirmation of the elemental composition.
- Fragmentation: Tandem MS (MS/MS) could be performed on the parent ion (m/z 169.13) to induce fragmentation. Expected fragmentation pathways would involve cleavage of the piperidine rings, providing further structural confirmation.

Integrated Spectroscopic Workflow

Confirming the structure of a novel or complex molecule is never reliant on a single technique. It is the confluence of data from multiple orthogonal methods that provides irrefutable proof of structure.



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Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic characterization of **1,9-Diazaspiro[5.5]undecan-2-one hydrochloride** is a multi-faceted process that relies on a synergistic interpretation of NMR, IR, and MS data. The key predictive features include the deshielded amide and amine salt protons and the complex aliphatic region in the ¹H NMR spectrum; the characteristic lactam carbonyl and spiro-carbon signals in the ¹³C NMR spectrum; strong N-H and C=O stretching bands in the IR spectrum; and an accurate mass measurement of the protonated molecular ion via HRMS. This guide provides the foundational knowledge and experimental rationale necessary for researchers to confidently acquire, interpret, and validate the structure of this important class of molecules, ensuring the integrity and progression of their research and development endeavors.

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